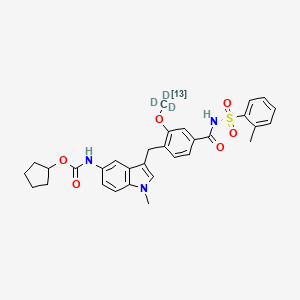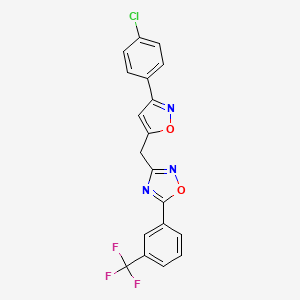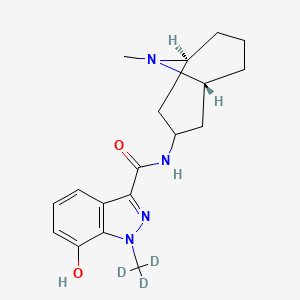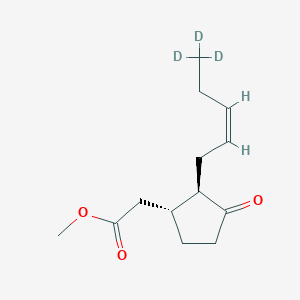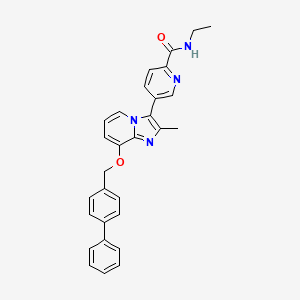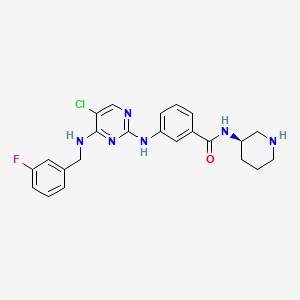
Trk-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-9 is a potent inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, and TRKC. These kinases are involved in the regulation of neuronal growth, differentiation, and survival. This compound has shown significant anticancer and antiproliferative activities, making it a valuable compound in cancer research .
Méthodes De Préparation
The synthesis of Trk-IN-9 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic route often includes the use of 2,4-diaminopyrimidine scaffold, which is a common structure in TRK inhibitors . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This often involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Trk-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Trk-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of TRK inhibitors.
Biology: Investigated for its role in neuronal growth and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with TRK gene fusions.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection
Mécanisme D'action
Trk-IN-9 exerts its effects by inhibiting the phosphorylation of TRK receptors, thereby blocking downstream signaling pathways such as the MAPK, PI3K, and PLCγ pathways. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells that overexpress TRK receptors .
Comparaison Avec Des Composés Similaires
Trk-IN-9 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound is unique in its specific structure and binding affinity. Similar compounds include:
Larotrectinib: An orally administered TRK inhibitor used for treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor with a broader spectrum, also targeting ROS1 and ALK receptors
This compound stands out due to its potent inhibition of TRK phosphorylation and its potential for use in various research and therapeutic applications.
Propriétés
Formule moléculaire |
C23H24ClFN6O |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
3-[[5-chloro-4-[(3-fluorophenyl)methylamino]pyrimidin-2-yl]amino]-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1 |
Clé InChI |
DUAIEVYTIKHMGW-LJQANCHMSA-N |
SMILES isomérique |
C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
SMILES canonique |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



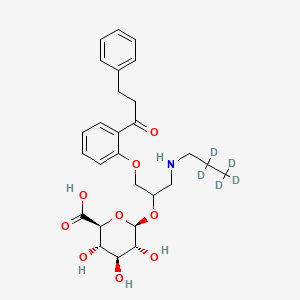
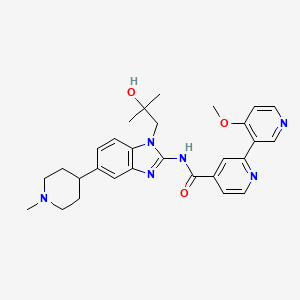
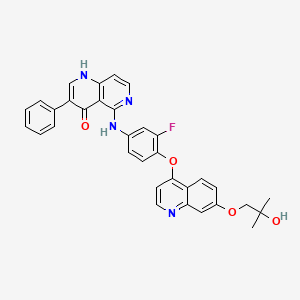

![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)


